molecular formula C11H17NO2 B3154793 (S)-1-Boc-3-Ethynylpyrrolidine CAS No. 785051-40-3

(S)-1-Boc-3-Ethynylpyrrolidine

Cat. No.: B3154793
CAS No.: 785051-40-3
M. Wt: 195.26 g/mol
InChI Key: KTDGOUSDBBFBRO-SECBINFHSA-N
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Description

(S)-1-Boc-3-Ethynylpyrrolidine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.125928785 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fabrication and Application of Photocatalysts

(BiO)2CO3-based photocatalysts, belonging to the Aurivillius-related oxide family, demonstrate significant potential in fields like healthcare, photocatalysis, and supercapacitors. While this study does not directly involve (S)-1-Boc-3-Ethynylpyrrolidine, the methodologies for enhancing photocatalytic performance through various modifications could be analogous to research involving this compound in photocatalytic applications (Ni et al., 2016).

Advances in Carbonic Anhydrase Inhibitors

Research on carbonic anhydrase inhibitors highlights the use of structure-based drug design to understand binding and selectivity for various isoforms. This approach to drug discovery could potentially apply to the research and development of compounds like this compound for therapeutic purposes (Supuran, 2017).

Boron-Containing Compounds in Medicine

The development of boron-containing compounds for medicinal use, ranging from antibiotics to chemotherapeutic agents, underscores the expanding role of unique chemical structures in drug development. This review could provide insight into the potential medicinal applications of this compound, given its structural uniqueness (Soriano-Ursúa et al., 2014).

Analytical Methods in Antioxidant Activity

A review of analytical methods used in determining antioxidant activity emphasizes the importance of understanding the chemical properties and biological activities of compounds. This knowledge could be relevant for assessing the potential antioxidant properties of this compound (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

tert-butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGOUSDBBFBRO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733765
Record name tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785051-40-3
Record name tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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